

Application Notes and Protocols for EST73502 in Rodent Pain Models

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Compound of Interest

Compound Name: EST73502
CAS No.: 1838622-25-5
Cat. No.: B10824836

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Abstract

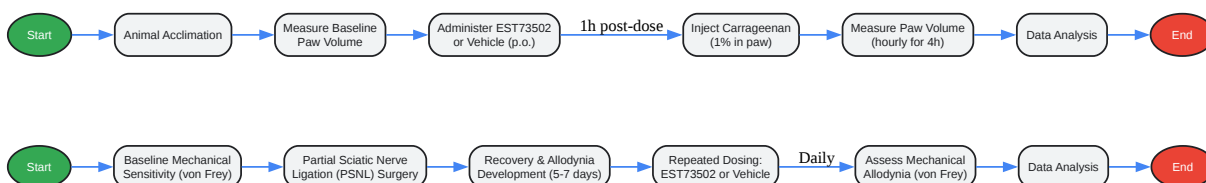
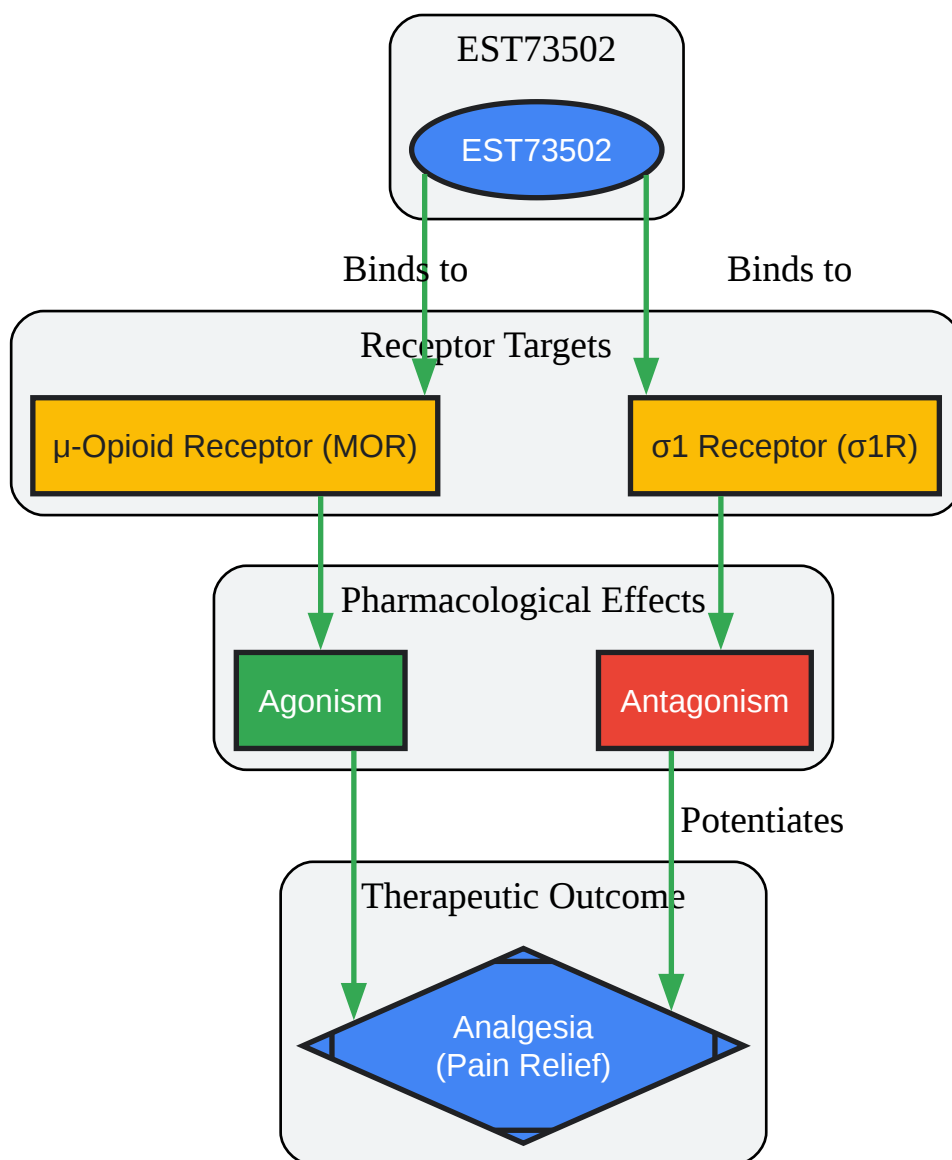
EST73502 (also known as WLB-73502) is a novel, orally active, and blood-brain barrier penetrant compound with a unique dual mechanism of action. It functions as a μ -opioid receptor (MOR) agonist and a σ 1 receptor (σ 1R) antagonist.[1] This profile allows for potent antinociceptive effects in a variety of rodent pain models, including acute, chronic inflammatory, and neuropathic pain, while exhibiting a significantly improved side-effect profile compared to traditional opioid analgesics.[2][3][4] Preclinical studies demonstrate that **EST73502** provides analgesic efficacy comparable to oxycodone but with reduced opioid-induced adverse effects such as inhibition of intestinal transit and naloxone-precipitated withdrawal symptoms.[2][3] This document provides detailed application notes and experimental protocols for utilizing **EST73502** in key rodent pain models.

Mechanism of Action

EST73502 exerts its analgesic effects through a dual pharmacological action:

- μ -Opioid Receptor (MOR) Agonism: Like conventional opioids, **EST73502** activates MOR, a key receptor in the modulation of pain signals within the central nervous system.
- σ 1 Receptor (σ 1R) Antagonism: The antagonism of σ 1R is believed to synergistically enhance the analgesic effects of MOR agonism and may contribute to its efficacy in neuropathic pain states, which are often resistant to traditional opioids.[5]

This dual mechanism is thought to be responsible for its potent analgesia and favorable safety profile.



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